2-Cyclohexylethanol
Overview
Description
2-Cyclohexylethanol is an organic compound with the molecular formula C8H16O. It is a clear, colorless liquid with a floral, waxy odor. This compound is primarily used as a building block in organic synthesis and has various applications in the chemical industry .
Mechanism of Action
Target of Action
It’s known that this compound is a useful building block in chemical synthesis . More research is needed to identify its specific targets and their roles.
Mode of Action
It’s known that this compound can be used in the green preparation of oxidative esterification of primary alcohols . The exact interaction with its targets and the resulting changes are still under investigation.
Biochemical Pathways
It’s known that this compound can be synthesized by catalytic hydrogenation of phenylethyl alcohol under pressure
Pharmacokinetics
It’s known that this compound has a density of0.919 g/mL at 25 °C , which may influence its bioavailability. More research is needed to outline its complete pharmacokinetic profile.
Result of Action
It’s known that this compound has a boiling point of206-207 °C/745 mmHg , which may influence its behavior in various chemical reactions. More research is needed to describe its specific effects.
Action Environment
It’s known that this compound should be stored below+30°C to maintain its stability. More research is needed to understand how other environmental factors may influence its action.
Preparation Methods
Synthetic Routes and Reaction Conditions
Catalytic Hydrogenation of Phenylethyl Alcohol: One of the common methods to synthesize 2-Cyclohexylethanol is by catalytic hydrogenation of phenylethyl alcohol under pressure.
Grignard Reagent Reaction: Another method involves reacting a suitable Grignard reagent with formaldehyde.
Hydrogenation of Methyl Cyclohexaneacetate: This method uses methyl cyclohexaneacetate as a starting material.
Industrial Production Methods
Industrial production of this compound typically involves the catalytic hydrogenation method due to its efficiency and high yield. The reaction is carried out in an autoclave equipped with a mechanical stirring device, pressure and internal temperature sensors, and a heating/cooling system for internal temperature regulation .
Chemical Reactions Analysis
Types of Reactions
Oxidation: 2-Cyclohexylethanol can undergo oxidation reactions to form cyclohexanone derivatives.
Reduction: It can be reduced to cyclohexylethane under specific conditions.
Substitution: This compound can participate in substitution reactions, particularly with halogens.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) are often employed.
Major Products Formed
Oxidation: Cyclohexanone derivatives.
Reduction: Cyclohexylethane.
Substitution: Halogenated cyclohexylethanol derivatives.
Scientific Research Applications
2-Cyclohexylethanol has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
1-Cyclohexylethanol: Similar in structure but differs in the position of the hydroxyl group.
Cyclohexanemethanol: Another similar compound with a different carbon chain length.
Cyclohexanecarboxylic Acid: Similar in structure but contains a carboxyl group instead of a hydroxyl group.
Uniqueness
2-Cyclohexylethanol is unique due to its specific molecular structure, which allows it to participate in a variety of chemical reactions. Its ability to act as a building block in organic synthesis and its applications in different fields make it a valuable compound .
Properties
IUPAC Name |
2-cyclohexylethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c9-7-6-8-4-2-1-3-5-8/h8-9H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJQZRLXDLORINA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7063473 | |
Record name | Cyclohexaneethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7063473 | |
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Molecular Weight |
128.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
Record name | 2-Cyclohexylethanol | |
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CAS No. |
4442-79-9 | |
Record name | Cyclohexylethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4442-79-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Cyclohexylethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004442799 | |
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Record name | 2-Cyclohexylethanol | |
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Record name | Cyclohexaneethanol | |
Source | EPA Chemicals under the TSCA | |
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Record name | Cyclohexaneethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7063473 | |
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Record name | Cyclohexylethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.430 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-CYCLOHEXYLETHANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/653AOK9PUO | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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